molecular formula C16H20N2O3S B11599410 Ethyl 4-methyl-2-{[2-(3-methylphenoxy)ethyl]amino}-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-{[2-(3-methylphenoxy)ethyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B11599410
M. Wt: 320.4 g/mol
InChI Key: ZVDZCDRXAGVNRE-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[2-(3-methylphenoxy)ethyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-{[2-(3-methylphenoxy)ethyl]amino}-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 4-methyl-2-aminothiazole with ethyl 2-bromoacetate under basic conditions to form the intermediate this compound . The reaction conditions often require the use of solvents like ethanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes purification steps such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[2-(3-methylphenoxy)ethyl]amino}-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 4-methyl-2-{[2-(3-methylphenoxy)ethyl]amino}-1,3-thiazole-5-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-methyl-2-{[2-(3-methylphenoxy)ethyl]amino}-1,3-thiazole-5-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[2-(3-methylphenoxy)ethylamino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H20N2O3S/c1-4-20-15(19)14-12(3)18-16(22-14)17-8-9-21-13-7-5-6-11(2)10-13/h5-7,10H,4,8-9H2,1-3H3,(H,17,18)

InChI Key

ZVDZCDRXAGVNRE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NCCOC2=CC=CC(=C2)C)C

Origin of Product

United States

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